![molecular formula C15H9N3O5 B6534397 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide CAS No. 312759-14-1](/img/structure/B6534397.png)
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide (NDINB) is a synthetic compound with a wide range of applications in scientific research. It has been used in many different fields, including biochemistry, pharmacology, and toxicology. NDINB has been found to have a number of biochemical and physiological effects that make it an attractive option for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide has been studied for its potential use in a variety of scientific research applications. It has been used as a probe for the study of enzyme-catalyzed reactions, as a model compound for the study of the binding properties of proteins, and as a substrate for the study of enzyme kinetics. It has also been used to study the effects of different environmental conditions on the stability and activity of enzymes.
Wirkmechanismus
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-4-nitrobenzamide is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
N-(1,3-dioxoisoindolin-5-yl)-4-nitrobenzamide acts as a modulator of cereblon (CRBN) activity . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo . It can degrade the target protein through this pathway, which has become a hot issue in the field of medicinal chemistry .
Result of Action
The compound is capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . It can selectively modulate the degradation of GSPT1 protein, i.e., the compound can act as GSPT1 degraders . This could be beneficial for treating disorders of uncontrolled cellular proliferation, such as cancer, which may be associated with cereblon protein dysfunction and/or a GSPT1 dysfunction .
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its structure is well-defined. It also has a wide range of applications in scientific research. However, it is important to note that N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide is not approved for human use, and it has not been tested for safety or efficacy in humans.
Zukünftige Richtungen
There are a number of potential future directions for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide research. These include further study of the biochemical and physiological effects of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide, exploration of its potential therapeutic applications, and investigation of its mechanism of action. Additionally, further research could be done on the synthesis and purification of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide, as well as on the development of novel methods for its use in laboratory experiments.
Synthesemethoden
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide can be synthesized from the reaction of 4-nitrobenzaldehyde and 1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl alcohol in the presence of a catalytic amount of sodium methoxide. The reaction is carried out in an inert atmosphere at room temperature for several hours. The product is then precipitated from the reaction mixture and purified by recrystallization.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5/c19-13(8-1-4-10(5-2-8)18(22)23)16-9-3-6-11-12(7-9)15(21)17-14(11)20/h1-7H,(H,16,19)(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUZMLGKHFXSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.